molecular formula C67H87N15O14 B035494 H-Asp-D-Pro-His-Asp-Phe-D-Trp-Val-D-Trp-Leu-Nle-NH2 CAS No. 109212-72-8

H-Asp-D-Pro-His-Asp-Phe-D-Trp-Val-D-Trp-Leu-Nle-NH2

Katalognummer B035494
CAS-Nummer: 109212-72-8
Molekulargewicht: 1326.5 g/mol
InChI-Schlüssel: SBSGAKKSUHYFOA-KDICMADCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

H-Asp-D-Pro-His-Asp-Phe-D-Trp-Val-D-Trp-Leu-Nle-NH2, commonly referred to as DPV-001, is a peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. DPV-001 is a cyclic peptide consisting of 11 amino acids that has been synthesized using solid-phase peptide synthesis. In

Wirkmechanismus

The mechanism of action of DPV-001 is not fully understood. However, it is believed to act on the opioid receptor system, specifically the mu-opioid receptor. DPV-001 has been shown to bind to the mu-opioid receptor with high affinity, leading to the activation of downstream signaling pathways that result in the analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
DPV-001 has been shown to have several biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models. DPV-001 has also been shown to inhibit the growth of cancer cells in vitro. Additionally, DPV-001 has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of DPV-001 is its ease of synthesis using solid-phase peptide synthesis. This allows for the production of large quantities of the peptide for use in lab experiments. Additionally, DPV-001 has a low toxicity profile, making it a safer alternative to traditional painkillers. However, one of the limitations of DPV-001 is its stability. DPV-001 is prone to degradation, which can affect its potency and efficacy.

Zukünftige Richtungen

There are several future directions for research on DPV-001. One area of research is the optimization of the synthesis method to improve the stability and potency of the peptide. Another area of research is the development of novel formulations of DPV-001, such as nanoparticles or liposomes, to improve its bioavailability and efficacy. Additionally, further studies are needed to fully understand the mechanism of action of DPV-001 and its potential therapeutic applications in various diseases.
In conclusion, DPV-001 is a promising cyclic peptide that has shown potential therapeutic applications in reducing pain and inflammation and inhibiting cancer cell growth. Further research is needed to fully understand its mechanism of action and to optimize its synthesis and formulation for clinical use.

Synthesemethoden

DPV-001 has been synthesized using solid-phase peptide synthesis, a widely used method for the synthesis of peptides. The synthesis process involves the stepwise addition of amino acids to a growing peptide chain that is attached to a solid support. The process is automated and can be easily scaled up for large-scale production. The final product is a cyclic peptide that is purified using high-performance liquid chromatography.

Wissenschaftliche Forschungsanwendungen

DPV-001 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. DPV-001 has been studied in various animal models, including mice and rats, and has shown promising results in reducing pain and inflammation.

Eigenschaften

IUPAC Name

(3S)-3-amino-4-[(2R)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C67H87N15O14/c1-6-7-20-47(58(69)87)74-59(88)48(25-36(2)3)75-61(90)50(27-39-32-71-45-21-13-11-18-42(39)45)80-66(95)57(37(4)5)81-64(93)51(28-40-33-72-46-22-14-12-19-43(40)46)77-60(89)49(26-38-16-9-8-10-17-38)76-63(92)53(31-56(85)86)78-62(91)52(29-41-34-70-35-73-41)79-65(94)54-23-15-24-82(54)67(96)44(68)30-55(83)84/h8-14,16-19,21-22,32-37,44,47-54,57,71-72H,6-7,15,20,23-31,68H2,1-5H3,(H2,69,87)(H,70,73)(H,74,88)(H,75,90)(H,76,92)(H,77,89)(H,78,91)(H,79,94)(H,80,95)(H,81,93)(H,83,84)(H,85,86)/t44-,47-,48-,49-,50+,51+,52-,53-,54+,57-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSGAKKSUHYFOA-KDICMADCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCCN7C(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](C(C)C)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H]7CCCN7C(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C67H87N15O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(D-Pro2,D-Trp6,8,Nle10)-Neurokinin B

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.